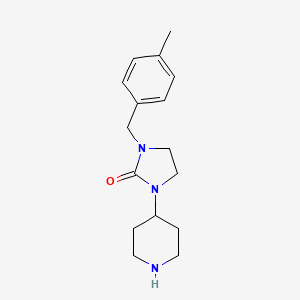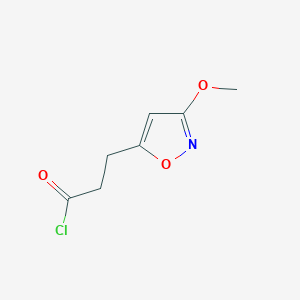![molecular formula C22H23N3O3 B1392703 1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]piperidine-4-carboxylic acid CAS No. 1243023-10-0](/img/structure/B1392703.png)
1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]piperidine-4-carboxylic acid
描述
- The piperidine ring can be introduced via a nucleophilic substitution reaction.
- Example: Reaction of the quinoxaline derivative with piperidine in the presence of a base such as sodium hydride.
Functionalization:
- The final step involves the introduction of the carboxylic acid group.
- Example: Oxidation of a methyl group to a carboxylic acid using an oxidizing agent like potassium permanganate.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]piperidine-4-carboxylic acid typically involves multi-step organic reactions
-
Formation of the Quinoxaline Core:
- The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a diketone under acidic conditions.
- Example: Condensation of o-phenylenediamine with 1,2-diketone in the presence of acetic acid.
化学反应分析
Types of Reactions: 1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
-
Oxidation:
- The methyl group can be oxidized to a carboxylic acid.
- Common reagent: Potassium permanganate.
-
Reduction:
- The ketone group can be reduced to an alcohol.
- Common reagent: Sodium borohydride.
-
Substitution:
- The benzyl group can undergo electrophilic substitution reactions.
- Common reagent: Halogens (e.g., bromine).
Major Products:
- Oxidation of the methyl group yields the carboxylic acid derivative.
- Reduction of the ketone group yields the corresponding alcohol.
- Substitution reactions yield various halogenated derivatives.
科学研究应用
1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]piperidine-4-carboxylic acid has diverse applications in scientific research:
-
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique reactivity and potential as a catalyst.
-
Biology:
- Investigated for its potential as an antimicrobial agent.
- Studied for its interactions with biological macromolecules.
-
Medicine:
- Explored for its potential as a therapeutic agent in the treatment of various diseases.
- Studied for its pharmacokinetic properties and bioavailability.
-
Industry:
- Used in the development of new materials with specific properties.
- Studied for its potential applications in the production of polymers and coatings.
作用机制
The mechanism of action of 1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may exert its effects through:
-
Molecular Targets:
- Binding to enzymes and inhibiting their activity.
- Interacting with receptors and modulating their signaling pathways.
-
Pathways Involved:
- Inhibition of microbial growth by targeting essential enzymes.
- Modulation of inflammatory pathways through receptor interactions.
相似化合物的比较
- 3,4-Dihydroquinoxalin-2-ones: Known for their antiviral and anti-inflammatory activities.
- Piperidine derivatives: Widely used in medicinal chemistry for their biological activity.
Uniqueness:
- The combination of a quinoxaline core with a piperidine ring is relatively rare.
- The presence of multiple functional groups allows for diverse reactivity and potential applications.
属性
IUPAC Name |
1-[4-[(4-methylphenyl)methyl]-3-oxoquinoxalin-2-yl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-15-6-8-16(9-7-15)14-25-19-5-3-2-4-18(19)23-20(21(25)26)24-12-10-17(11-13-24)22(27)28/h2-9,17H,10-14H2,1H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTNJFQSWWWNMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C(C2=O)N4CCC(CC4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cyclopentyl-2-piperidin-4-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1392620.png)
![1-(4-Ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid hydrochloride](/img/structure/B1392622.png)
![Ethyl 3-amino-4-[(2-{[(isopropylamino)carbonyl]amino}ethyl)amino]benzoate](/img/structure/B1392623.png)
![Ethyl 5-pyrrolidin-1-yl-1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1392624.png)
![1-(2-{[(Cyclopentylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid](/img/structure/B1392625.png)



![(3,5-Difluorophenyl){[4-(morpholin-4-ylmethyl)-2-thienyl]methyl}amine](/img/structure/B1392633.png)
![3-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-4-methoxybenzaldehyde](/img/structure/B1392635.png)

![1-(4-Fluorobenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione](/img/structure/B1392638.png)


